Muricatacin
Muricatacin
Muricatacin belongs to the class of organic compounds known as long-chain fatty alcohols. These are fatty alcohols that have an aliphatic tail of 13 to 21 carbon atoms. Thus, muricatacin is considered to be a fatty alcohol lipid molecule. Muricatacin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Muricatacin has been primarily detected in urine. Within the cell, muricatacin is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, muricatacin can be found in fruits. This makes muricatacin a potential biomarker for the consumption of this food product.
Brand Name:
Vulcanchem
CAS No.:
134698-86-5
VCID:
VC21165140
InChI:
InChI=1S/C17H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-15(18)16-13-14-17(19)20-16/h15-16,18H,2-14H2,1H3/t15-,16-/m1/s1
SMILES:
CCCCCCCCCCCCC(C1CCC(=O)O1)O
Molecular Formula:
C17H32O3
Molecular Weight:
284.4 g/mol
Muricatacin
CAS No.: 134698-86-5
Cat. No.: VC21165140
Molecular Formula: C17H32O3
Molecular Weight: 284.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Muricatacin belongs to the class of organic compounds known as long-chain fatty alcohols. These are fatty alcohols that have an aliphatic tail of 13 to 21 carbon atoms. Thus, muricatacin is considered to be a fatty alcohol lipid molecule. Muricatacin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Muricatacin has been primarily detected in urine. Within the cell, muricatacin is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, muricatacin can be found in fruits. This makes muricatacin a potential biomarker for the consumption of this food product. |
|---|---|
| CAS No. | 134698-86-5 |
| Molecular Formula | C17H32O3 |
| Molecular Weight | 284.4 g/mol |
| IUPAC Name | (5R)-5-[(1R)-1-hydroxytridecyl]oxolan-2-one |
| Standard InChI | InChI=1S/C17H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-15(18)16-13-14-17(19)20-16/h15-16,18H,2-14H2,1H3/t15-,16-/m1/s1 |
| Standard InChI Key | VFLQJBVJJLGBKM-HZPDHXFCSA-N |
| Isomeric SMILES | CCCCCCCCCCCC[C@H]([C@H]1CCC(=O)O1)O |
| SMILES | CCCCCCCCCCCCC(C1CCC(=O)O1)O |
| Canonical SMILES | CCCCCCCCCCCCC(C1CCC(=O)O1)O |
| Melting Point | 72°C |
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